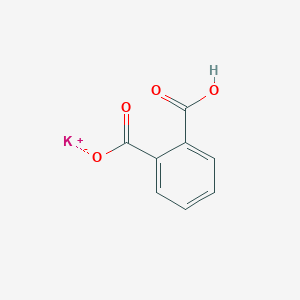

1,2-Benzenedicarboxylic acid, potassium salt (1:2)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

877-24-7 |

|---|---|

Molecular Formula |

C8H6KO4 |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

potassium 2-carboxybenzoate |

InChI |

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChI Key |

XCCFSZODNJHPEF-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |

Other CAS No. |

877-24-7 29801-94-3 |

physical_description |

Solid; Stable in air; [Merck Index] Colorless or white odorless crystals; [National Institute of Standards and Technology MSDS] |

Related CAS |

88-99-3 (Parent) |

solubility |

0.41 M |

Synonyms |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Origin of Product |

United States |

Synthesis and Crystal Growth Methodologies for Potassium Hydrogen Phthalate

Solution Growth Techniques for Potassium Hydrogen Phthalate (B1215562) Single Crystals

The growth of KHP single crystals is predominantly achieved from a solution, with the slow evaporation and slow cooling techniques being the most prevalent methods. These methods rely on the principle of creating a supersaturated solution from which the crystalline solid can precipitate in a controlled manner.

Slow Evaporation Solution Growth Technique

The slow evaporation solution growth technique (SEST) is a widely employed method for growing KHP single crystals at or near room temperature. rasayanjournal.co.inscirp.orgresearchgate.net The process begins with the preparation of a saturated solution of KHP in a suitable solvent, typically deionized water. rasayanjournal.co.inscirp.org The solution is stirred continuously for several hours to ensure homogeneity. rasayanjournal.co.inirphouse.com Subsequently, the solution is filtered to remove any impurities and left undisturbed in a controlled environment, often at a constant temperature. rasayanjournal.co.indaneshyari.com The container is usually covered with a perforated sheet to allow for the slow evaporation of the solvent. rasayanjournal.co.injetir.org As the solvent evaporates, the concentration of the solute surpasses the saturation point, leading to the spontaneous nucleation and subsequent growth of crystals. researchgate.net Transparent, good-quality crystals can typically be harvested after a period of several days to weeks. irphouse.comjetir.org

The synthesis of the initial KHP material often involves the reaction of an equimolar ratio of phthalic acid and potassium hydroxide (B78521) in deionized water. indianchemicalsociety.com For growing doped crystals, the dopant, in the form of a salt or other compound, is added to the KHP solution during the initial preparation stage. scirp.orgjournalijar.com

Slow Cooling Method

Another effective method for growing KHP single crystals is the slow cooling technique. researchgate.netacs.org This method also starts with a saturated solution of KHP prepared at a specific temperature. The solution is then heated to a temperature slightly above saturation to ensure all the solute is dissolved and the solution is homogeneous. jmst.org Following this, the solution is gradually cooled at a controlled rate. As the temperature decreases, the solubility of KHP reduces, leading to a state of supersaturation and subsequent crystal growth. This method allows for precise control over the growth rate by managing the cooling profile. The slow cooling method has been successfully used to grow various types of crystals, including those of the borate (B1201080) family in a potassium molybdate (B1676688) flux. acs.org

Influence of Growth Parameters on Crystal Quality and Morphology

The quality, size, and shape of the resulting KHP crystals are highly dependent on several key growth parameters. Careful control of these factors is crucial for obtaining crystals with desired characteristics for specific applications.

Effect of Solution pH and Supersaturation Levels

The pH of the growth solution plays a significant role in the crystallization process. researchgate.netresearchgate.net Studies have shown that crystal size can increase substantially with an increase in pH. researchgate.net The pH affects the solubility of KHP, which in turn influences the crystallization rate and the distance between crystal planes. researchgate.net For instance, in the growth of pure KHP and L-histidine doped KHP, the pH of the solutions were reported to be 4.42 and 4.58, respectively. daneshyari.com In another study involving the growth of pure and Sm+ ion doped KHP, the pH values were maintained at 3.8 and 3.7. jmst.org

Supersaturation is the driving force for crystallization. The level of supersaturation has a direct impact on the nucleation rate and crystal growth. researchgate.netresearchgate.net Higher supersaturation levels can lead to faster growth but may also result in the formation of smaller, less perfect crystals due to rapid, uncontrolled nucleation. Conversely, lower supersaturation levels promote slower, more orderly growth, yielding larger and higher quality crystals. The effect of supersaturation on crystal size is more pronounced at higher pH values. researchgate.net

Impact of Solute Concentration and Evaporation Rate

The concentration of the solute in the initial solution is a critical factor. researchgate.net A saturated solution is typically prepared based on the known solubility of KHP at a specific temperature. For example, a saturated solution of KHP at room temperature is prepared using 12 g of KHP per 100 ml of water. scirp.org The concentration directly influences the supersaturation level as the solvent evaporates.

The rate of evaporation is another crucial parameter in the slow evaporation technique. researchgate.netscience.gov A slow and controlled evaporation rate is essential for growing high-quality crystals. rasayanjournal.co.in Rapid evaporation leads to a rapid increase in supersaturation, which can cause the formation of many small crystals or dendritic growth instead of well-defined single crystals. The evaporation rate is typically controlled by adjusting the size of the openings in the cover of the crystallization vessel. rasayanjournal.co.in

Doping Strategies and Their Effects on Potassium Hydrogen Phthalate Crystals

Doping KHP crystals with various impurities is a common strategy to modify their physical and chemical properties for specific applications, particularly in the field of nonlinear optics. The dopants can be broadly categorized into metallic ions and organic molecules, such as amino acids.

The introduction of dopants can influence various properties of KHP crystals, including their morphology, structural parameters, thermal stability, mechanical hardness, and optical properties. For example, doping with sodium chloride (NaCl) has been shown to alter the lattice parameters of KHP crystals. scirp.orgscirp.org The incorporation of the dopant into the crystal lattice is often confirmed by techniques like powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). scirp.orgscirp.orgnih.gov

Doping can also enhance the nonlinear optical (NLO) properties of KHP. The second harmonic generation (SHG) efficiency, a key measure of NLO activity, has been observed to change with the introduction of different dopants. For instance, doping with certain concentrations of L-lysine has been found to increase the SHG efficiency compared to pure KHP. nih.gov Similarly, glycine-doped KHP crystals have also shown enhanced SHG properties. indianchemicalsociety.com However, in some cases, doping can lead to a decrease in SHG efficiency, as observed with Os(VIII) doping, which was attributed to the deterioration of crystalline perfection. researchgate.net

The table below summarizes the effects of various dopants on the properties of KHP crystals as reported in the literature.

| Dopant | Molar Ratio/Concentration | Growth Technique | Effect on Crystal Properties |

| Sodium Chloride (NaCl) | 1M%, 3M%, 5M% | Slow Evaporation | Alters lattice parameters; slight distortion of functional groups. scirp.orgscirp.org |

| Iron (Fe³⁺) | Various concentrations | Slow Evaporation | Affects growth parameters; influences optical properties. researchgate.netosti.gov |

| L-lysine | 0.5mol%, 1mol%, 2mol% | Slow Evaporation | Drastic change in morphology; alters X-ray diffraction data; affects SHG efficiency. nih.gov |

| Glycine (B1666218) | 1, 5, and 10 mol% | Slow Evaporation | Confirms the presence of the amine group; enhances SHG efficiency. indianchemicalsociety.comresearchgate.net |

| L-Histidine | 0.05 M | Slow Evaporation | Changes lattice parameters; increases thermal and mechanical stability; enhances SHG efficiency. daneshyari.com |

| Samarium (Sm⁺) | 0.1 mol% | Slow Evaporation | Incorporates into the lattice; improves NLO properties. jmst.org |

| Magnesium Sulfate (MgSO₄) | 3 mmol to 7 mmol | Slow Evaporation | 7 mmol dopant shows higher SHG than pure KHP. researchgate.net |

| Osmium (Os(VIII)) | Not specified | Slow Evaporation | Causes slight structural changes; creates defect centers; depresses SHG efficiency. researchgate.net |

| Amino Acids (L-Glutamic acid, L-Asparagine, L-Serine) | Not specified | Slow Evaporation | Affects growth process and properties. journalijar.com |

| Methyl Orange and Hexamethyl Pararosaniline Chloride Dyes | Not specified | Slow Evaporation | Leads to changes in morphology and peak intensity in PXRD. bohrium.com |

Incorporation of Alkali Metal Ions (e.g., Na+, Li+)

The introduction of alkali metal ions into the KHP crystal lattice has been shown to significantly modify its physical and optical properties. The slow evaporation solution growth technique is the most common method for growing these doped crystals. scirp.orgresearchgate.net

Sodium (Na+) Doping:

The incorporation of sodium ions into the KHP crystal matrix has been confirmed through techniques like energy dispersive X-ray spectroscopy (EDS), atomic absorption spectroscopy (AAS), and inductively coupled plasma (ICP) emission spectrometry. researchgate.net Powder X-ray diffraction (XRD) studies reveal that while the fundamental orthorhombic structure of KHP is maintained, there are minor changes in the lattice parameters due to the substitution of potassium ions (ionic radius ~1.38 Å) by the slightly smaller sodium ions (ionic radius ~1.02 Å). scirp.orgresearchgate.net This substitution induces lattice strain, which is also evidenced by slight shifts in the vibrational frequencies observed in Fourier-transform infrared (FTIR) spectroscopy. scirp.orgresearchgate.net Notably, the second harmonic generation (SHG) efficiency, a key measure of NLO activity, is influenced by the concentration of the sodium dopant. Low levels of Na-doping (e.g., 10 mol%) can slightly increase the SHG efficiency, while heavy doping can lead to a significant enhancement. researchgate.net

Lithium (Li+) Doping:

Similar to sodium, lithium ions can be incorporated into the KHP crystal structure. Research on potassium lithium hydrogen phthalate (PLHP) mixed crystals, grown from aqueous solutions containing equimolar quantities of KHP and lithium carbonate, has demonstrated the successful integration of lithium. rsc.orgrsc.org The resulting mixed crystal, with the chemical formula C₁₆H₁₆KLiO₁₁, crystallizes in the monoclinic system with the space group P2₁. rsc.orgukessays.com This is a notable deviation from the orthorhombic system of pure KHP. The presence of both potassium and lithium in the crystalline matrix is confirmed by EDS and AAS. rsc.orgresearchgate.net The SHG efficiency of these mixed crystals has been found to be comparable to that of pure KHP. rsc.orgresearchgate.net

| Alkali Metal Dopant | Synthesis Method | Key Findings | Impact on SHG Efficiency |

| Sodium (Na+) | Slow evaporation solution growth | Incorporation confirmed by EDS, AAS, ICP; Orthorhombic structure retained with minor lattice parameter changes; Lattice strain observed. scirp.orgresearchgate.netresearchgate.net | Slightly increased at low concentrations, significantly enhanced at high concentrations. researchgate.net |

| Lithium (Li+) | Slow evaporation solution growth | Formation of mixed crystal (PLHP) with monoclinic structure (space group P2₁); Coexistence of K and Li confirmed. rsc.orgrsc.orgukessays.comresearchgate.net | Comparable to pure KHP. rsc.orgresearchgate.net |

Integration of Transition Metal Ions (e.g., Fe³⁺)

The doping of KHP crystals with transition metal ions is another effective strategy to alter their properties. These ions can introduce new energy levels within the bandgap of the host crystal, leading to modified optical and electrical characteristics.

Iron (Fe³⁺) Doping:

Pure and iron-doped KHP single crystals have been successfully grown using the slow evaporation method, with ferric chloride (FeCl₃) often used as the dopant source. ijsr.netijsr.netresearchgate.net The incorporation of Fe³⁺ ions into the KHP crystal lattice is confirmed by Fourier Transform infrared spectroscopy and atomic absorption spectroscopy. ijsr.netaip.org While the fundamental orthorhombic structure is maintained, doping can lead to changes in morphology and is reflected in the X-ray diffraction data. ijsr.netijsr.net Studies have shown that Fe³⁺ doping can enhance the dielectric constant of KHP. For instance, doping with 0.1 mol% of Fe³⁺ increased the dielectric constant from approximately 100 to 140. aip.org Furthermore, Fe³⁺ doping has been found to improve the second harmonic generation (SHG) efficiency. KHP crystals doped with 1 mol% and 1.5 mol% of Fe³⁺ exhibited higher SHG efficiency compared to pure KHP. ijsr.netijsr.net The mechanical properties can also be affected, with some studies reporting an enhancement in the hardness of the crystals upon Fe³⁺ doping. propulsiontechjournal.com

| Transition Metal Dopant | Dopant Concentration | Key Findings | Impact on SHG Efficiency |

| Iron (Fe³⁺) | 1 mol%, 1.5 mol% | Incorporation confirmed by FTIR and AAS; Orthorhombic structure retained; Enhanced dielectric constant and mechanical hardness. ijsr.netijsr.netresearchgate.netaip.orgpropulsiontechjournal.com | Higher than pure KHP. ijsr.netijsr.net |

Doping with Organic Additives and Ligands (e.g., urea (B33335), thiourea (B124793), 2-aminopyridine, resorcinol)

The introduction of organic molecules as dopants can lead to significant changes in the crystal habit, optical transparency, and nonlinear optical response of KHP.

Urea and Thiourea Doping:

Urea and thiourea have been used as dopants in the solution growth of KHP crystals. researchgate.net The incorporation of these organic molecules into the KHP lattice is confirmed by FTIR analysis. researchgate.netresearchgate.net However, there are conflicting reports regarding the successful incorporation of thiourea. Some studies suggest that due to the crystal structure of KHP, which consists of interlinked chains of face-sharing {KO₇} polyhedra, it cannot accommodate S-donor ligands like thiourea, leading instead to fractional crystallization. niscpr.res.in Studies that do report successful doping indicate that the mechanical stability of the crystals can be affected, with urea and thiourea-doped KHP being softer than pure KHP. researchgate.net

Resorcinol (B1680541) Doping:

The doping of KHP with resorcinol has been a subject of debate. Some studies have reported the growth of resorcinol-doped KHP crystals by the slow evaporation technique, claiming an enhancement in the SHG efficiency and optical transmittance. ias.ac.inresearchgate.net However, other critical analyses argue that resorcinol cannot be incorporated into the KHP crystal structure and that the observed effects are due to the fractional crystallization of the less soluble KHP from the aqueous solution in the presence of resorcinol. ias.ac.in These critiques are based on structural arguments and the chemical nature of the components involved. ias.ac.in

| Organic Additive | Synthesis Method | Key Findings | Impact on SHG Efficiency |

| Urea | Solution growth | Incorporation confirmed by FTIR; Doped crystals are softer than pure KHP. researchgate.net | Not explicitly detailed in the provided search results. |

| Thiourea | Slow evaporation | Conflicting reports on incorporation; Some studies suggest fractional crystallization; Doped crystals reported to be softer. researchgate.netresearchgate.netniscpr.res.in | Not explicitly detailed in the provided search results. |

| Resorcinol | Slow evaporation | Reports of enhanced SHG and optical transmittance are contested; Critical analyses suggest fractional crystallization instead of doping. ias.ac.inresearchgate.netias.ac.in | Contested reports of enhancement. ias.ac.inresearchgate.net |

Mixed Crystal Systems (e.g., Potassium Lithium Hydrogen Phthalate)

The formation of mixed crystals represents a more profound modification of the KHP structure, where a significant and ordered substitution or addition of another metallic cation occurs throughout the crystal lattice.

Potassium Lithium Hydrogen Phthalate (PLHP):

As mentioned earlier, mixed crystals of potassium lithium hydrogen phthalate (PLHP) can be grown by the slow evaporation of an aqueous solution containing equimolar amounts of KHP and lithium carbonate. rsc.orgrsc.org The resulting crystal has a distinct chemical formula, C₁₆H₁₆KLiO₁₁, and crystallizes in the monoclinic system with the noncentrosymmetric space group P2₁, which is different from the orthorhombic Pca2₁ space group of pure KHP. rsc.orgukessays.comresearchgate.net The structural analysis confirms the coexistence of both potassium and lithium ions within the same crystal lattice. rsc.orgresearchgate.net This mixed crystal system demonstrates that it is possible to steer the crystallization towards a different space group, which can be crucial for tuning NLO properties. The SHG efficiency of PLHP has been found to be comparable to that of pure KHP, indicating that the NLO activity is retained in this mixed crystal system. rsc.orgrsc.org

| Mixed Crystal System | Synthesis Method | Crystal System & Space Group | Key Findings |

| Potassium Lithium Hydrogen Phthalate (PLHP) | Slow evaporation solution growth | Monoclinic, P2₁ | Formation of a new mixed crystal with a distinct chemical formula (C₁₆H₁₆KLiO₁₁); Coexistence of K and Li ions; SHG efficiency comparable to pure KHP. rsc.orgrsc.orgukessays.comresearchgate.net |

Advanced Structural Characterization and Crystallography of Potassium Hydrogen Phthalate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on the crystal system, space group, lattice parameters, and the intricate details of molecular conformation and intermolecular forces.

Numerous single crystal X-ray diffraction studies have unequivocally established that potassium hydrogen phthalate (B1215562) crystallizes in the orthorhombic crystal system. irphouse.comjmst.orgicevirtuallibrary.compsu.edu The specific space group is identified as Pca2₁ , which is a non-centrosymmetric space group. irphouse.comjmst.orgniscpr.res.inasianpubs.org This lack of a center of inversion is a critical prerequisite for observing second-order nonlinear optical effects, such as second harmonic generation (SHG). The first structural report by Okaya in 1965 described the space group as P2₁ab, which is an older notation for the same space group, No. 29. niscpr.res.in It is worth noting that while pure KHP is orthorhombic, certain mixed crystals, such as potassium sodium phthalate monohydrate, have been found to crystallize in different systems, like the trigonal or monoclinic systems. researchgate.net

The lattice parameters of pure potassium hydrogen phthalate have been consistently determined and refined through various single crystal XRD analyses. These parameters define the dimensions of the unit cell, the fundamental repeating unit of the crystal. The reported values show excellent agreement across different studies.

A representative set of lattice parameters for pure KHP is presented in the table below. Minor variations in these parameters can be observed in studies involving doped KHP crystals, indicating the incorporation of the dopant into the crystal lattice. sphinxsai.com

| Parameter | Reported Value 1 irphouse.com | Reported Value 2 jmst.org | Reported Value 3 asianpubs.org |

| a (Å) | 9.638 | 9.605 | 6.47 |

| b (Å) | 13.353 | 13.331 | 9.59 |

| c (Å) | 6.494 | 6.473 | 13.25 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 835.753 | - | - |

The crystal structure of KHP consists of a potassium cation (K⁺) and a hydrogen phthalate anion (C₈H₅O₄⁻). niscpr.res.in The hydrogen phthalate anion features a benzene (B151609) ring with two adjacent carboxyl groups. One of these groups is deprotonated (COO⁻) and the other remains protonated (COOH).

The potassium ion is seven-coordinated, bonded to oxygen atoms from four neighboring hydrogen phthalate anions, forming a distorted monocapped trigonal prismatic geometry. This coordination leads to the formation of a two-dimensional coordination polymer, creating layers of K⁺ ions. niscpr.res.in These layers are organized into parallel chains of face-sharing {KO₇} polyhedra extending along the c-axis. niscpr.res.in

A key feature of the KHP structure is the presence of strong intermolecular hydrogen bonds. Specifically, the carboxylic acid group of one hydrogen phthalate anion forms a hydrogen bond with the carboxylate group of an adjacent anion (O-H···O). This interaction links the anions into infinite chains along the c-axis. Additionally, π∙∙∙π stacking interactions between the aromatic rings of the phthalate anions further stabilize the crystal structure. niscpr.res.in

Powder X-ray Diffraction Studies and Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the crystalline quality of a material. PXRD patterns of pure KHP consistently show sharp, well-defined peaks, confirming the high crystallinity of the material. researchgate.netresearchgate.net The positions and intensities of these diffraction peaks are characteristic of the orthorhombic Pca2₁ structure.

The experimental PXRD patterns of KHP are in excellent agreement with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), specifically file numbers 31-1855 and 24-1870. jmst.orgsphinxsai.comresearchpublish.com This confirms the phase purity of the synthesized KHP crystals. In studies involving doped KHP, PXRD is used to confirm that the dopants have been incorporated into the host lattice without significantly altering the fundamental crystal structure, although slight shifts in peak positions may be observed due to lattice strain. researchgate.netijert.org

Spectroscopic Investigations of Molecular Structure and Functional Groups

Spectroscopic techniques provide valuable insights into the molecular structure and functional groups present in a compound by probing the interaction of electromagnetic radiation with the material.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the vibrational modes within a molecule. The FTIR spectrum of KHP exhibits a series of characteristic absorption bands that correspond to the vibrations of its constituent chemical bonds.

The presence of various functional groups in KHP is confirmed by specific vibrational frequencies. For instance, the O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the region of 2500-3300 cm⁻¹. sphinxsai.com The C=O stretching vibration of the carboxylate and carboxylic acid groups gives rise to strong absorption bands around 1600-1700 cm⁻¹. Aromatic C=C stretching vibrations are typically found in the 1400-1600 cm⁻¹ region. jmst.orgsphinxsai.com The presence of these characteristic peaks in the FTIR spectrum confirms the molecular structure of potassium hydrogen phthalate. jmst.orgsphinxsai.comresearchgate.net Slight shifts in the positions of these vibrational bands can occur upon doping, indicating the influence of the dopant on the molecular environment. ijert.orgresearchgate.net

A summary of key FTIR vibrational assignments for potassium hydrogen phthalate is provided in the table below.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3458 | Amine NH Stretching (in doped samples) | sphinxsai.com |

| ~3428 | O-H Stretching | jmst.org |

| ~2787 | Carboxylic acid O-H Stretching | sphinxsai.com |

| ~1675 | C=C Stretching | sphinxsai.com |

| 1563 | C-C bond of aromatic ring | ijrpns.com |

| 1485 | C-C aromatic vibrational peak | jmst.org |

| 1381 | C=C bond | ijrpns.com |

| 1093 | C-C-O stretch | ijrpns.com |

| 851 | C-H out of plane | ijrpns.com |

| 719 | O-H out of plane bending | ijrpns.com |

| 440 | C-O wagging | ijrpns.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for confirming the molecular structure of potassium hydrogen phthalate (KHP) in solution. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, NMR provides definitive evidence for the composition and connectivity of the hydrogen phthalate anion.

In ¹H NMR spectroscopy, the hydrogen phthalate anion displays two distinct multiplets in the aromatic region, typically between δ 7.0 and 8.3 ppm. researchgate.net These signals correspond to the two pairs of magnetically non-equivalent protons on the benzene ring. researchgate.net The integration of these multiplets, each corresponding to two protons, confirms the presence of the four aromatic hydrogens. The exact chemical shifts can vary depending on factors such as the solvent, concentration, and temperature. researchgate.net The acidic proton of the carboxylic group undergoes rapid exchange with deuterated solvents like D₂O, often resulting in its signal being broadened or absent from the spectrum. researchgate.net

¹³C NMR spectroscopy further corroborates the structure by identifying the distinct carbon environments. The spectrum shows characteristic signals for the carboxyl carbons and the aromatic carbons, with typical shifts provided in the table below. researchgate.net The presence of signals around δ 168 ppm is indicative of the carboxylic acid/carboxylate carbon atoms.

The following table summarizes typical NMR spectral data for potassium hydrogen phthalate.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| ¹H | 7.7 - 8.2 | Multiplet, 2H (aromatic) |

| ¹H | 7.5 - 7.6 | Multiplet, 2H (aromatic) |

| ¹³C | 168.3 | Carboxyl/Carboxylate Carbons |

| ¹³C | 134.9 | Aromatic Carbon |

| ¹³C | 132.6 | Aromatic Carbon |

| ¹³C | 130.4 | Aromatic Carbon |

| Data sourced from a report by the Bureau International des Poids et Mesures (BIPM). researchgate.net |

Supramolecular Architecture and Packing Arrangements

The solid-state structure of potassium hydrogen phthalate is a sophisticated supramolecular assembly governed by a combination of strong ionic and hydrogen bonds, as well as weaker intermolecular forces. These interactions dictate the precise packing of ions and molecules in the crystal lattice.

Hydrogen bonds are a defining feature of the crystal packing in potassium hydrogen phthalate, connecting the hydrogen phthalate anions into a cohesive network. researchgate.net Crystallographic studies have revealed that the hydrogen atom of the undissociated carboxylic acid group acts as a hydrogen bond donor. jetir.org This proton (H4) forms a strong intermolecular hydrogen bond with a carboxylate oxygen atom (O2) of an adjacent hydrogen phthalate anion. jetir.org This interaction links the anions into zig-zag chains within the crystal structure. jetir.org The geometry of this principal hydrogen bond has been precisely determined, as detailed in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | **D-H···A Angle (°) ** |

| O4 | H4 | O2 | 2.551(2) | 170.4 |

| Data obtained from single-crystal X-ray diffraction analysis. jetir.org |

The crystal structure of potassium hydrogen phthalate is not composed of discrete ions but rather a complex coordination polymer. The hydrogen phthalate anion acts as a µ₄-heptadentate ligand, meaning it binds to four different potassium (K⁺) ions through seven of its oxygen atoms. ukessays.comjetir.org This extensive coordination organizes the K⁺ ions and hydrogen phthalate anions into layers, forming a two-dimensional (2D) coordination polymer. ukessays.comjetir.orgmdpi.com Within these layers, the potassium ions are found in a distorted monocapped trigonal prismatic {KO₇} coordination environment. ukessays.com

| Interaction Type | Description | Centroid-to-Centroid Distance (Å) |

| Intra-layer π-stacking | Between aromatic rings within the same 2D polymer layer | 4.991 |

| Inter-layer π-stacking | Between aromatic rings in adjacent 2D polymer layers | 5.141 |

| Data obtained from crystallographic analysis. rsc.org |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that contribute to the stability of a crystal lattice. scirp.orgnih.gov The Hirshfeld surface of a molecule is generated based on the electron density, partitioning the crystal space into regions where the contribution from a specific molecule dominates. The surface is colored based on normalized contact distances (dnorm), highlighting regions of intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii. ukessays.comjetir.org

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus internal to the surface (di) against the distance to the nearest nucleus external to the surface (de). ukessays.comrsc.org The percentage contribution of different types of atomic contacts (e.g., O···H, H···H, C···H) to the total surface area can be calculated, providing a quantitative assessment of the crystal packing forces.

| Interaction Type (Atom Contacts) | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 42.4 |

| H···H | 23.5 |

| C···H / H···C | 17.8 |

| O···O | 9.1 |

| O···K / K···O | 3.0 |

| Data derived from the Hirshfeld surface analysis of zinc-incorporated potassium hydrogen phthalate (ZKP). ukessays.com |

In this related system, the O···H/H···O contacts, which are characteristic of hydrogen bonds, are the most significant contributors to the crystal packing, followed by the ubiquitous H···H contacts. ukessays.com This type of quantitative analysis is invaluable for understanding the subtle balance of forces in molecular crystals.

Metrological Foundation and Standardization Sciences of Potassium Hydrogen Phthalate

Potassium Hydrogen Phthalate (B1215562) as an Acidimetric Primary Standard

A primary standard is a substance that is so pure that its mass can be directly converted to moles with a high degree of certainty. KHP is widely recognized and used as a primary standard for acid-base titrations, a process known as acidimetry. wikipedia.orgspectrumchemical.com National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) in the United States provide KHP as a Standard Reference Material (SRM) with a certified purity value. nist.govnist.govlabmix24.com For example, SRM 84L has a certified mass fraction of 99.9934% ± 0.0076%. nist.gov

Coulometric titration is a highly accurate analytical method used to certify the purity of primary standards like KHP. nih.govnih.gov It is considered a potential primary method by the Consultative Committee for Amount of Substance (CCQM) because it directly links the amount of substance (in moles) to fundamental SI base units like the mole, kilogram, second, and ampere. nih.govscielo.br

The principle of coulometric titration is based on Faraday's law of electrolysis. Instead of adding a titrant of known concentration from a buret, the titrant—in this case, hydroxide (B78521) ions (OH⁻)—is generated electrochemically at a constant current within the titration cell. The amount of substance reacted is directly proportional to the total charge (current multiplied by time) passed through the solution. scielo.br

The reaction at the platinum generator cathode is: 2H₂O + 2e⁻ → H₂ (g) + 2OH⁻

A precisely weighed sample of KHP is dissolved and then titrated with the electrochemically generated hydroxide ions. nih.gov The endpoint, where all the KHP has been neutralized, is detected potentiometrically, often by monitoring the pH inflection point, which occurs around pH 8.4. nist.govnist.gov The purity of the KHP is then calculated with exceptional accuracy based on the precisely measured mass of the KHP sample, the electric current, the time required to reach the endpoint, and the molar mass of KHP. scielo.brlibretexts.org

Once certified, KHP is used as a primary standard to determine the exact concentration of basic solutions, most commonly sodium hydroxide (NaOH), through precision volumetric titration. uclmail.netnih.govnoblesciencepress.org This process is known as standardization.

The procedure involves accurately weighing a sample of dried KHP and dissolving it in deionized water. vinmetrica.com This solution is then titrated with the NaOH solution of unknown concentration using a calibrated buret. uclmail.netvinmetrica.com A pH indicator, such as phenolphthalein, is typically used to signal the endpoint of the titration, which is the point of complete neutralization. noblesciencepress.org The endpoint is identified by a distinct color change (from colorless to pink for phenolphthalein). noblesciencepress.org

The balanced chemical reaction is: KHC₈H₄O₄ (aq) + NaOH (aq) → KNaC₈H₄O₄ (aq) + H₂O (l)

By knowing the exact mass of the pure KHP and the volume of NaOH solution required to reach the endpoint, the molar concentration of the NaOH solution can be calculated with high precision. libretexts.org Studies have shown that results from precision volumetric titration can be equivalent in accuracy to those from coulometry when performed meticulously with a sufficient number of replicates and calibrated equipment. nih.govresearchgate.net

In coulometric titration , the combined standard uncertainty includes components from:

Type A uncertainties (evaluated by statistical methods): This is primarily the repeatability of the multiple titration measurements. researchgate.net

Type B uncertainties (evaluated by other means): These include uncertainties associated with the measurement of mass (balance linearity and calibration), electric current, time, and the value of the Faraday constant. nist.govresearchgate.netdemarcheiso17025.com

The expanded uncertainty is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically around 2, to provide a level of confidence of approximately 95%. nist.gov

In volumetric titration for standardizing a NaOH solution with KHP, the uncertainty budget for the final concentration of NaOH includes contributions from: libretexts.org

The purity of the KHP primary standard.

The mass of the KHP sample (weighing uncertainty).

The molar mass of KHP and its uncertainty.

The volume of NaOH delivered by the buret (calibration, temperature effects, and reading).

The repeatability of the titration endpoint determination.

A typical uncertainty budget for a KHP purity measurement by coulometry is dominated by the repeatability of the measurement, which can account for nearly 99% of the total uncertainty in initial system setups. researchgate.net

| Source of Uncertainty | Type | Typical Contribution |

|---|---|---|

| Repeatability of Titrations | A | High |

| Sample Weighing (Balance) | B | Low |

| Current Measurement | B | Low |

| Time Measurement | B | Low |

| Faraday Constant | B | Very Low |

| Molar Mass of KHP | B | Very Low |

Application of Potassium Hydrogen Phthalate in pH Metrology

Beyond its role in acidimetry, KHP is a cornerstone of pH metrology. Its stable and well-characterized pH in solution makes it one of the most important primary standard reference solutions for pH. wikipedia.orgnist.gov

A solution of potassium hydrogen phthalate with a specific molality (0.05 mol/kg) is a primary pH buffer standard. nist.govoclc.org To prepare a standard buffer, high-purity KHP is accurately weighed, dissolved in high-purity water, and diluted to a precise final volume or mass. pharmaguideline.comgvda-instrument.com For instance, a pH 4.01 buffer can be prepared by dissolving approximately 10.21 grams of dried KHP in water to make 1 liter of solution. pharmaguideline.com

This KHP buffer solution provides a stable and reliable reference point for calibrating pH meters. scharlab.comresearchgate.net The pH of this buffer is a function of temperature, and these values have been precisely determined through measurements in cells without liquid junction (Harned cells). nih.govnist.govresearchgate.net

| Temperature (°C) | pH Value |

|---|---|

| 0 | 4.003 |

| 15 | 3.998 |

| 20 | 4.002 |

| 25 | 4.008 |

| 30 | 4.015 |

| 40 | 4.035 |

| 50 | 4.060 |

It is important to note that while the same high-purity KHP chemical is used, materials certified as acidimetric standards (like NIST SRM 84L) are not intended for direct use as pH standards without specific preparation and validation, and vice-versa for pH standards (like NIST SRM 185). nist.govsigmaaldrich.com

Measurement traceability is a fundamental concept in metrology, ensuring that a measurement result can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties.

The certified values of KHP, whether for purity (acidimetry) or pH, are directly traceable to the International System of Units (SI). nist.gov For acidimetric standards like NIST SRM 84L, the purity value is traceable to the SI through the Faraday constant and the SI base units for mass, time, and electric current. nist.gov

For pH standards, buffer solutions prepared from certified KHP are traceable to primary reference materials from National Metrology Institutes such as NIST (USA) and the Physikalisch-Technische Bundesanstalt (PTB) in Germany. merckmillipore.comsigmaaldrich.commerckmillipore.comindiamart.com These NMIs establish the pH scale using primary methods, such as measurements with a Harned cell, which provides a direct link to the thermodynamic definition of pH. nist.govresearchgate.net When a laboratory uses a KHP buffer that is "traceable to NIST," it means the pH value of that buffer is linked back to the primary standards maintained by NIST, providing confidence and international comparability of the pH measurement. scharlab.comhexiscientifica.com.brvr-bioscience.comanalytics-shop.com

Advancements in Purity Certification and Reference Material Development

The establishment of potassium hydrogen phthalate (KHP) as a primary standard in analytical chemistry hinges on the rigorous certification of its purity. National Metrology Institutes (NMIs) worldwide are at the forefront of developing and refining methods to produce and certify KHP as a Certified Reference Material (CRM), ensuring its traceability to the International System of Units (SI).

National Metrology Institute (NMI) Certification Processes

The certification of KHP by NMIs is a meticulous process that establishes its purity with a high degree of confidence and a small associated uncertainty. This process underpins the material's role as a primary standard for acid-base titrations and pH measurements. bipm.org Several NMIs, including the National Institute of Standards and Technology (NIST) in the United States and the National Metrology Institute of Japan (NMIJ), have well-documented procedures for KHP certification. nist.govaist.go.jpaist.go.jp

The primary methods employed for purity assignment are often a combination of a mass balance approach and a direct assay method like coulometric titration. aist.go.jpresearchgate.net

Coulometric Titration: This is considered a primary method of measurement because it relates the amount of substance directly to fundamental electrical units and the Faraday constant. aist.go.jpresearchgate.net For KHP, constant-current coulometric acidimetry is used to determine the amount of acidic hydrogen in a weighed portion of the material. nist.govresearchgate.net The National Metrology Institute of Colombia (INM) has also implemented a coulometric system for KHP quantification. minciencias.gov.coscielo.br NIST, for its Standard Reference Material (SRM) 84L, bases the certified value on the results of automated coulometric titrations. nist.gov

Mass Balance Approach: This method involves the comprehensive identification and quantification of all impurities in the KHP material. The purity is then calculated by subtracting the total mass fraction of impurities from 100%. NMIJ, for its CRM 4603-a, uses this approach in conjunction with coulometry. aist.go.jp The impurities assessed include:

Organic impurities, analyzed by techniques like high-performance liquid chromatography (HPLC). aist.go.jp

Water content, determined by Karl Fischer titration. aist.go.jp It is well-known that KHP crystals can have inclusions of water, which can affect the assay value if not properly dried. nist.gov

Trace metals and inorganic anions, evaluated using methods such as inductively coupled plasma optical emission spectrometry (ICP-OES) and ion chromatography. aist.go.jpaist.go.jp

The final certified value is often the result of combining data from these orthogonal methods, which provides a more robust and reliable purity assessment. The certified mass fraction for KHP CRMs from leading NMIs is typically very high, for example, NIST's SRM 84L has a certified mass fraction of 99.9934% ± 0.0076%. nist.gov These CRMs are produced in compliance with international standards such as ISO 17034 and ISO/IEC 17025. aist.go.jp

Table 1: Examples of NMI-Certified Potassium Hydrogen Phthalate CRMs

| Issuing Body | CRM Designation | Certified Value (Mass Fraction) | Primary Assay Technique(s) |

| NIST (USA) | SRM 84L | 99.9934% ± 0.0076% | Coulometric Titration |

| NMIJ (Japan) | NMIJ CRM 3001c-a | 99.996% ± 0.003% | Coulometric Titration, Gravimetric Analysis |

| NMIJ (Japan) | NMIJ CRM 4603-a | 99.989 g/kg ± 0.15 g/kg | Mass Balance & Coulometric Titration |

Note: This table is interactive and presents a summary of data from various sources.

Key Comparisons for International Recognition of Certified Reference Materials

To ensure global consistency and acceptance of measurement capabilities among NMIs, the International Committee for Weights and Measures (CIPM) organizes key comparisons through its Consultative Committees. nist.gov For chemical measurements, the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) is responsible for these international studies. nist.gov The results of these comparisons are published in the BIPM Key Comparison Database (KCDB), providing a transparent foundation for the Mutual Recognition Arrangement (MRA). nist.gov

Potassium hydrogen phthalate has been the subject of several key comparisons organized by the CCQM's Inorganic Analysis Working Group (IAWG) and Electrochemical Analysis Working Group (EAWG). researchgate.netresearchgate.net These comparisons, such as CCQM-K34 and its subsequent iterations like CCQM-K34.2, are designed to test the abilities of participating NMIs to accurately measure the amount content of acid in a high-purity weak acid like KHP. researchgate.netresearchgate.netscribd.com

In these studies, a coordinating laboratory distributes samples of a single, homogeneous batch of KHP to the participating NMIs. researchgate.net Each institute then uses its highest-level measurement procedure to determine the purity. The predominant technique used in these key comparisons for KHP is high-accuracy constant-current coulometry. researchgate.netresearchgate.net

The results from all participants are then compiled and compared against a Key Comparison Reference Value (KCRV), which is a consensus value derived from the participants' results. The agreement of each NMI's result with the KCRV demonstrates their measurement capability. researchgate.net Successful participation in these key comparisons is crucial for NMIs to have their Calibration and Measurement Capabilities (CMCs) for KHP purity recognized internationally and listed in the KCDB. aist.go.jp This international recognition provides users of these CRMs with confidence in the traceability and comparability of their measurement results. nist.gov For example, the CCQM-K34.2 key comparison was specifically organized to demonstrate the new and improved capabilities of certain NMIs in measuring the amount content of acid in KHP. researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) for Metrological Traceability of Purity

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds, offering direct traceability to the SI. nih.gov Its principle lies in the direct proportionality between the integrated area of a resonance signal in an NMR spectrum and the number of nuclei responsible for that signal. nih.gov

KHP as an Internal Standard in qNMR

In qNMR, the purity of an analyte is determined by comparing the integral of one of its signals to the integral of a signal from a co-dissolved internal standard (IS) of known purity. Potassium hydrogen phthalate is widely used as a primary internal standard for qNMR, particularly for analytes soluble in deuterium (B1214612) oxide (D₂O). bipm.orgsigmaaldrich.com

The suitability of KHP as a qNMR internal standard is due to several key characteristics:

High Purity and Traceability: It is available as a CRM with a well-characterized, SI-traceable purity value assigned by NMIs. bipm.orgnih.gov

Chemical Stability: KHP is a stable, non-hygroscopic solid.

NMR Properties: In D₂O, the acidic proton of KHP rapidly exchanges with deuterium, simplifying the spectrum. The four aromatic protons give rise to two multiplets between δ 7.0 and 8.3 ppm. bipm.org While these signals are more complex than the sharp singlets of other standards like dimethyl sulfone, their combined integral can be used for quantification. bipm.org

The Bureau International des Poids et Mesures (BIPM) and the National Metrology Institute of Japan (NMIJ) have established Internal Standard Reference Data (ISRD) for KHP, providing detailed guidance on its use in qNMR measurements. bipm.org However, KHP's utility is limited by its solubility; it is not suitable for use in chlorinated or non-polar solvents. bipm.org While it can be used in solvents like DMSO-d₆, potential interference from the acidic proton signal can be problematic. bipm.org

Table 2: Key Properties of KHP as a qNMR Internal Standard

| Property | Description |

| Recommended Solvent | Deuterium Oxide (D₂O) |

| Quantitative Protons | 4 aromatic protons (combined integration) |

| Approx. Chemical Shift (in D₂O) | δ 7.0 - 8.3 ppm |

| Key Advantage | Availability as a primary CRM with SI-traceable purity |

| Key Limitation | Low solubility in many organic solvents; complex signal shape |

Note: This table is interactive and summarizes key characteristics for using KHP in qNMR.

Validation of qNMR Methods for Purity Assignment

For qNMR to be accepted as a metrologically sound method for purity assignment, it must undergo rigorous validation. Studies have successfully validated the use of KHP as an internal standard for the purity determination of various compounds. nih.govconsensus.app

Validation experiments typically involve assessing several parameters:

Accuracy: The accuracy of qNMR methods using KHP as an internal standard has been demonstrated by comparing the results to those obtained from orthogonal methods like HPLC-UV or by using other primary standards. For example, in the purity assessment of dipotassium (B57713) glycyrrhizinate, the results obtained using KHP as the internal standard were consistent with those from HPLC-UV, with average recovery rates around 99.90%. nih.gov

Precision and Linearity: The method's precision is evaluated through repeatability and intermediate precision studies, while linearity is confirmed across a range of analyte concentrations. nih.gov

Robustness: The method's robustness is tested by intentionally varying experimental parameters, such as relaxation delay and pulse angle, to ensure the results remain unaffected. nih.gov

Traceability Chain: Validation also involves demonstrating an unbroken chain of traceability. In one study, the purity of maleic acid was quantified using three different primary NIST SRMs, including KHP (SRM 84k), with all results showing full consistency. sigmaaldrich.com This demonstrates the robustness of the qNMR results and the validity of the traceability chain back to different primary standards. sigmaaldrich.com

A suite of validated internal standard reference materials, including KHP, has been developed to serve as a "universal" SI-traceable calibrator set for organic purity determination by qNMR. consensus.appresearchgate.net The proper application of these standards allows for the assignment of mass fraction values with standard uncertainties in the order of 1 mg·g⁻¹ in optimal cases. consensus.appresearchgate.net

Advanced Analytical Applications and Method Development Utilizing Potassium Hydrogen Phthalate

Potassium Hydrogen Phthalate (B1215562) as a Reference for Chemical Oxygen Demand (COD) Analysis

Potassium hydrogen phthalate is widely recognized and utilized as a primary standard for the determination of Chemical Oxygen Demand (COD). COD is a critical measure of the oxygen equivalent of the organic matter in a water sample that is susceptible to oxidation by a strong chemical oxidant. KHP is ideal for this purpose because it is completely oxidized under the standard COD test conditions, and it has a theoretical COD value of 1.176 mg of oxygen per milligram of KHP. tandfonline.com This theoretical value provides a reliable benchmark against which the accuracy of analytical procedures can be assessed.

Standard solutions of KHP are routinely used to calibrate instruments and to prepare quality control samples to ensure the reliability of COD measurements. sigmaaldrich.com For instance, a standard solution with a theoretical COD of 500 mg O₂/L can be prepared by dissolving 425 mg of KHP, previously dried to a constant weight, in 1000 mL of distilled water. tandfonline.comsigmaaldrich.com

Method Validation and Accuracy Assessment in COD Determination

The validation of COD determination methods heavily relies on the use of potassium hydrogen phthalate standards. These standards are employed to assess the accuracy and precision of various analytical techniques, including both traditional and modern methods. For example, studies have compared the standard dichromate reflux method with newer techniques like microwave digestion, using KHP solutions to evaluate their comparability and accuracy. journals.co.zaepa.gov

The results of such comparisons often demonstrate that newer methods can provide comparable accuracy to the standard methods for a range of COD values. journals.co.za The accuracy of these methods is typically evaluated by comparing the measured COD of a KHP solution to its theoretical value. Statistical analyses, such as calculating the coefficient of variation and standard deviation, are used to determine the precision of the method. journals.co.za For a method to be considered statistically acceptable, the results of KHP COD analyses should fall within 95.5% confidence limits. journals.co.za

The table below presents a summary of accuracy and precision data from a comparative study of different COD determination methods using KHP standards. unpak.ac.id

| Method | Sample Type | Accuracy (%) | Precision (%RSD) |

| FAS Titrimetry | Sago Wastewater | 99.86 | 0.31 |

| FAS Titrimetry | River Water | 101.38 | 2.20 |

| FAS Titrimetry | Domestic Wastewater | 100.59 | 0.15 |

| UV-Vis Spectrophotometry | Sago Wastewater | 96.70 | 0.61 |

| UV-Vis Spectrophotometry | River Water | 97.11 | 0.013 |

| UV-Vis Spectrophotometry | Domestic Wastewater | 98.10 | 0.55 |

Interference Studies in KHP-Based COD Systems (e.g., Hydrogen Peroxide)

A significant area of research in COD analysis involves the study of interfering substances that can affect the accuracy of the results. Hydrogen peroxide (H₂O₂), often used in advanced oxidation processes for wastewater treatment, is a well-known interferent in COD measurements. bioline.org.brresearchgate.net It reacts with the oxidizing agent, typically potassium dichromate, leading to an overestimation of the COD value. bioline.org.brbioline.org.br

Studies have been conducted using KHP solutions to quantify the extent of this interference. It has been shown that the overestimation of COD is proportional to the concentration of H₂O₂ present in the sample. bioline.org.brbioline.org.br Research indicates that for KHP solutions with COD values up to 1,000 mg/L and H₂O₂ concentrations up to 200 mg/L, the average overestimation of COD is approximately 0.58 mg per mg of H₂O₂. bioline.org.brbioline.org.br This is slightly higher than the overestimation observed in actual livestock wastewater, suggesting that real wastewater may contain organic compounds that are more resistant to oxidation than KHP. bioline.org.brbioline.org.br

The theoretical COD value for hydrogen peroxide is 0.47 mg/L of ΔCOD per mg of H₂O₂. bioline.org.br Correction factors have been proposed to account for this interference and obtain a more accurate COD value. epa.gov

The following table summarizes the effect of hydrogen peroxide on COD measurements in a KHP solution. bioline.org.br

| KHP Concentration (mg/L) | Theoretical COD (mg/L) | H₂O₂ Concentration (mg/L) | Measured COD (mg/L) |

| 212.4 | 250 | 50 | ~280 |

| 212.4 | 250 | 100 | ~310 |

| 212.4 | 250 | 200 | ~370 |

| 424.8 | 500 | 50 | ~530 |

| 424.8 | 500 | 100 | ~560 |

| 424.8 | 500 | 200 | ~620 |

Development of Advanced COD Digestion Techniques (e.g., Microwave Digestion)

To address the time-consuming nature of the standard open reflux COD method, which requires a two-hour digestion period, alternative techniques have been developed. journals.co.zanih.gov Microwave digestion has emerged as a rapid and efficient alternative. journals.co.zaepa.govnih.gov This method significantly reduces the digestion time, often to as little as 15 minutes. nih.gov

The evaluation and validation of these advanced digestion techniques are consistently performed using potassium hydrogen phthalate standards. journals.co.zaepa.gov Studies have demonstrated that microwave digestion methods are comparable in accuracy to the standard reflux method for a wide range of COD values. journals.co.zaepa.gov Furthermore, microwave digestion has been shown to offer higher precision, as indicated by lower coefficients of variation and standard deviations in the analysis of KHP solutions. journals.co.za This technique is also considered more cost-effective and environmentally friendly due to savings in time, energy, and reagents. nih.gov

Role in Total Organic Carbon (TOC) Testing Standards

In addition to its role in COD analysis, potassium hydrogen phthalate is a crucial standard for Total Organic Carbon (TOC) testing. bioanalytic.demerckmillipore.comthermofisher.comavantorsciences.com TOC is a measure of the total amount of organically bound carbon in a water sample. KHP is specified as a standard substance for TOC analysis in various international standards, such as DIN EN 1484. bioanalytic.demerckmillipore.com

Certified reference materials for TOC analysis are often prepared from high-purity KHP dissolved in water. thermofisher.comreagecon.com These standards are used to calibrate TOC analyzers and to verify the accuracy of the measurements. thermofisher.com The certified concentration of these standards is based on gravimetric procedures, and the uncertainty is carefully estimated to ensure traceability to national and international standards. thermofisher.com

Development of New Analytical Procedures Utilizing Potassium Hydrogen Phthalate's Properties

The well-defined chemical properties of potassium hydrogen phthalate have led to its use in the development and validation of new and advanced analytical procedures beyond routine water quality testing.

One significant area is in the field of metrology, where KHP is certified as a primary reference material for acid-base titrations. acs.orgresearchgate.net Coulometric titration, a highly accurate and precise analytical method, is employed for the certification of KHP. acs.orgresearchgate.net This technique involves the precise measurement of the electric charge required to completely react with the KHP, allowing for a direct link to the International System of Units (SI). unal.edu.co The development of theoretical coulometric titration curves and the study of factors like CO₂ impurities are active areas of research to improve the accuracy of KHP certification. acs.orgunal.edu.co

Furthermore, KHP's properties as a stable, non-hygroscopic solid acid make it a valuable tool in the development of other analytical methods. For example, it has been used in the development of a new oxidimetric method for the determination of metoclopramide (B1676508) hydrochloride in pharmaceutical formulations, where it is used in the preparation of buffer solutions. turkjps.org Its use in creating specific pH environments is critical for the success of such analytical procedures.

The determination of the potassium content in KHP itself has also been the subject of method development, with techniques like energy-dispersive X-ray fluorescence spectrometry being employed for rapid and accurate analysis. researchgate.net

Optical and Electro Optical Phenomena in Potassium Hydrogen Phthalate Crystals

Linear Optical Properties and Spectroscopic Characterization

The linear optical properties of potassium hydrogen phthalate (B1215562) (KHP) crystals are crucial for their application in optical devices. These properties are primarily investigated through Ultraviolet-Visible (UV-Vis) spectroscopy to determine optical transmittance and through direct measurement of the refractive index.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Transmittance

UV-Vis spectroscopy of KHP crystals reveals their transparency range and the lower cut-off wavelength, which is a critical parameter for optical applications. Pure KHP crystals generally exhibit good optical transmittance in the entire visible region, a desirable property for optoelectronic applications. scirp.org The UV cut-off wavelength for pure KHP is consistently reported to be around 300 nm. indianchemicalsociety.comsphinxsai.com This transparency window makes KHP suitable for applications involving visible light and near-infrared wavelengths.

The introduction of dopants into the KHP crystal lattice can influence its optical transmittance. However, studies have shown that for many dopants, there is no significant change in the cut-off wavelength. scirp.org For instance, doping with samarium (Sm⁺) ions and glycine (B1666218) did not alter the cut-off wavelength of 300 nm. indianchemicalsociety.com Similarly, doping with L-histidine and L-aspartic acid also resulted in a UV cutoff at 300 nm. sphinxsai.com In some cases, doping can even enhance the transmittance. For example, cesium (Cs) doped KHP showed an increased optical transparency of approximately 90% compared to ~70% for undoped KHP. ijsrset.com Barium chloride (BaCl₂) doped KHP crystals also exhibit high transmission in the visible region, with a slightly higher UV cut-off at 393 nm. ijera.com Resorcinol-doped KHP crystals have demonstrated an impressive transmittance of 99% with a cut-off wavelength of 250 nm. ias.ac.in

The optical band gap of KHP crystals can be determined from the UV-Vis absorption spectra. For barium chloride doped KHP, the band gap energy was found to be 3.155 eV. ijera.com

Table 1: Optical Transmittance and UV Cut-off Wavelength of Pure and Doped KHP Crystals

| Crystal | Transmittance (%) | UV Cut-off Wavelength (nm) | Source(s) |

| Pure KHP | Good in visible region | ~300 | scirp.orgindianchemicalsociety.comsphinxsai.com |

| NaCl doped KHP | Good in visible region | No significant change | scirp.org |

| Sm⁺ doped KHP | Higher than pure KHP | 300 | |

| Cs doped KHP | ~90 | 300 | ijsrset.com |

| Glycine doped KHP | Transparent in visible region | 300 | indianchemicalsociety.com |

| BaCl₂ doped KHP | High in visible region | 393 | ijera.com |

| L-histidine doped KHP | 60-80 | 300 | sphinxsai.com |

| L-aspartic acid doped KHP | 60-80 | 300 | sphinxsai.com |

| Resorcinol (B1680541) doped KHP | 99 | 250 | ias.ac.in |

Refractive Index Measurements

The refractive index is a fundamental optical property that dictates how light propagates through a material. For KHP crystals, the refractive index has been measured using various techniques, including the prism coupling method.

The experimental refractive index value for pure KHP crystals has been reported to be approximately 1.486. Doping can lead to a change in the refractive index. For instance, samarium (Sm⁺) ion doped KHP crystals exhibited a higher refractive index of 1.5072. Theoretical calculations for pure and Sm⁺ doped KHP crystals yielded refractive index values of 1.4952 and 1.5138, respectively, showing good agreement with experimental data. Other studies have reported a refractive index of 1.360 for lithium chloride (LiCl) doped KHP and 1.8561 for sodium chloride (NaCl) doped KHP. iosrjournals.org

Table 2: Refractive Index of Pure and Doped KHP Crystals

| Crystal | Experimental Refractive Index | Theoretical Refractive Index | Source(s) |

| Pure KHP | 1.486 | 1.4952 | |

| Sm⁺ doped KHP | 1.5072 | 1.5138 | |

| LiCl doped KHP | 1.360 | - | iosrjournals.org |

| NaCl doped KHP | 1.8561 | - | iosrjournals.org |

Nonlinear Optical (NLO) Response of Potassium Hydrogen Phthalate Crystals

Potassium hydrogen phthalate is a well-known nonlinear optical (NLO) material, primarily due to its noncentrosymmetric crystal structure. Its ability to generate second harmonics of incident light makes it valuable for frequency conversion applications.

Second Harmonic Generation (SHG) Studies

The second harmonic generation (SHG) efficiency of KHP crystals is commonly evaluated using the Kurtz-Perry powder technique. rasayanjournal.co.in In this method, a powdered sample is irradiated with a high-intensity laser, typically a Nd:YAG laser operating at a wavelength of 1064 nm. The generation of green light at 532 nm confirms the NLO property of the material. indianchemicalsociety.comrasayanjournal.co.in

Pure KHP crystals exhibit a notable SHG efficiency. Studies have shown that the SHG efficiency of KHP is 1.12 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used reference material in NLO studies. rasayanjournal.co.in The output energy from pure KHP has been measured to be 3.2 mJ. ias.ac.in

Influence of Doping on NLO Efficiency

The NLO efficiency of KHP can be significantly influenced by the introduction of dopants. Doping can enhance the SHG efficiency by altering the crystal lattice and molecular alignment, which in turn affects the material's nonlinearity.

Several studies have demonstrated the enhancement of SHG efficiency in doped KHP crystals:

Resorcinol: Doping with resorcinol increased the SHG efficiency of KHP to be 1.1 times that of KDP, with an output energy of 10.52 mJ. ias.ac.in This enhancement is attributed to the inclusion of the organic impurity altering the molecular alignment of the host material. ias.ac.in

L-asparagine: Doping with 0.1 mol% and 0.15 mol% of L-asparagine resulted in SHG efficiencies that were 1.2 and 1.5 times that of undoped KHP, respectively. researchpublish.com

Iron (Fe³⁺): The addition of Fe³⁺ ions has been shown to significantly enhance the SHG efficiency of KHP crystals. ijsr.net

Yttrium (Y³⁺): Yttrium-doped KHP crystals also exhibit enhanced SHG signals compared to pure KHP. psu.edu

Samarium (Sm⁺): Sm⁺ ion doped KHP crystals show improved NLO properties compared to pure KHP.

Anthracene (B1667546): Doping with small quantities of anthracene dramatically improves the SHG efficiency of KHP. researchgate.net

L-proline: L-proline-doped KHP showed improved SHG efficiency. researchgate.net

However, not all dopants lead to an enhancement. For example, doping with Cerium (Ce(IV)) did not influence the SHG efficiency of KHP crystals. rsc.org

Table 3: SHG Efficiency of Pure and Doped KHP Crystals

| Crystal | SHG Efficiency (Relative to KDP) | SHG Efficiency (Relative to Pure KHP) | Output Energy (mJ) | Source(s) |

| Pure KHP | 1.12 | 1.0 | 3.2 | ias.ac.inrasayanjournal.co.in |

| KDP (reference) | 1.0 | - | 55 mV (input) | rasayanjournal.co.in |

| Resorcinol doped KHP | 1.1 | - | 10.52 | ias.ac.in |

| 0.1 mol% L-asparagine doped KHP | - | 1.2 | 7.16 | researchpublish.com |

| 0.15 mol% L-asparagine doped KHP | - | 1.5 | 8.89 | researchpublish.com |

| Sm⁺ doped KHP | Improved | - | - | |

| Y³⁺ doped KHP | Enhanced | - | - | psu.edu |

| Anthracene doped KHP | Dramatically improved | - | - | researchgate.net |

Photoluminescence and Luminescence in Doped Potassium Hydrogen Phthalate Crystals

Photoluminescence (PL) studies provide insights into the electronic structure and defect centers within a crystal. In KHP, luminescence is often investigated in doped crystals, as the dopant ions can act as luminescent centers.

When excited with a laser, doped KHP crystals can exhibit emission in the visible region of the spectrum. For instance, NaCl-doped KHP crystals, when excited with a 325 nm laser, show broad emission peaks from green to violet. scirp.org A shift in the emission peak from 416 nm to 406 nm was observed with increasing dopant concentration, indicating an enhancement of fluorescence. scirp.org

Cesium (Cs) doped KHP crystals also exhibit significant photoluminescence. ijsrset.com When excited at 300 nm, undoped KHP shows emission peaks at 340, 426, 460, 480, and 506 nm, corresponding to violet, blue, and green emissions. ijsrset.com In contrast, Cs-doped KHP displays emission peaks at 340, 408, 435, 466, and 509 nm. ijsrset.com Notably, the Cs-doped crystal shows a strong violet emission band around 408 nm which is absent in the undoped crystal. ijsrset.com

The study of luminescent dyes incorporated into KHP crystals, such as DCM (4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran), has also been a subject of research. acs.org These studies explore the photoexcited triplet states and their relationship to the luminescent properties of the mixed crystals. acs.org Similarly, the photoluminescence intermittency of single emitters like violamine R and 2',7'-dichlorofluorescein (B58168) in KHP crystals has been investigated to understand the role of proton transfer in the luminescence behavior. acs.orgnih.gov

Table 4: Photoluminescence Emission Peaks of Doped KHP Crystals

| Dopant | Excitation Wavelength (nm) | Emission Peaks (nm) | Emission Colors | Source(s) |

| NaCl | 325 | 406 - 416 | Green to Violet | scirp.org |

| Cs | 300 | 408, 435, 466, 509 | Violet, Blue, Green | ijsrset.com |

| CeCl₃ | - | Broad peaks | Green to Violet | springerprofessional.deresearcher.life |

Electro-Optical Applications and Device Fabrication Considerations

Potassium Hydrogen Phthalate (KHP), a semi-organic salt from the alkali acid phthalate series, is a material of significant interest for electro-optical applications due to a combination of favorable properties. researchgate.netirphouse.com Its crystals possess long-term stability, making them reliable components in various devices. researchgate.netirphouse.com KHP's suitability for device fabrication is underscored by its mechanical and thermal stability, as demonstrated by microhardness and thermogravimetric/differential thermal analysis (TG-DTA). researchgate.netresearchgate.net Furthermore, its low dielectric constant and minimal loss values at high frequencies are critical for electro-optical applications. researchgate.netresearchgate.netscirp.org

The fabrication of high-quality KHP single crystals, often achieved through the slow evaporation solution technique (SEST) or slow cooling technique (SCT), is a crucial first step for their use in devices. researchgate.netresearchgate.netresearchgate.net The mechanical behavior of these crystals is a paramount consideration for any technological application. irphouse.com Studies on the Vickers microhardness of KHP crystals are essential to understand their mechanical strength and resistance to deformation, which is vital for cutting, polishing, and handling during device manufacturing. irphouse.comresearchgate.netpropulsiontechjournal.com Research has shown that KHP crystals belong to the category of soft materials, a factor that influences fabrication processes. researchgate.netpropulsiontechjournal.com

KHP crystals are recognized for their nonlinear optical (NLO) properties, serving as efficient second-harmonic generators (SHG). researchgate.net The emission of green light from a Nd:YAG laser (1064 nm) passing through KHP confirms its SHG capability. researchgate.net Beyond its NLO applications, KHP's piezoelectric, pyroelectric, and elastic properties make it a versatile material for a range of applications, including transducers. researchgate.netirphouse.comscirp.orgpropulsiontechjournal.com It is also widely employed as a crystal analyzer in long-wave X-ray spectrometers. scirp.orgresearchgate.netpropulsiontechjournal.com

Table 1: Mechanical Properties of Pure and Doped KHP Crystals

| Crystal Type | Dopant | Vickers Hardness (Hv) Findings | Work Hardening Coefficient (n) | Significance for Device Fabrication |

|---|---|---|---|---|

| Pure KHP | None | Hv varies with applied load. | > 1.6 (e.g., 3.68), indicating a soft material. researchgate.netpropulsiontechjournal.com | Base material for NLO devices and X-ray spectrometers; softness requires careful handling. researchgate.netresearchgate.net |

| Fe³⁺ doped KHP | Ferric Chloride (FeCl₃) | Hardness is enhanced compared to pure KHP. researchgate.netpropulsiontechjournal.com | > 1.6 (e.g., 3.46), still in the soft material category. researchgate.net | Improved hardness enhances durability for optical device applications. researchgate.net |

| Amino Acid doped KHP | L-Valine, L-Arginine, etc. | Classified as soft materials. bohrium.com | Not specified | L-Valine doped KHP shows enhanced suitability for NLO device applications. bohrium.com |

| Thiourea (B124793) doped KHP | Thiourea | Not specified | Not specified | Improved thermal properties and better SHG efficiency than pure KHP. researchgate.net |

Mechanical and Acoustic Properties Research of Potassium Hydrogen Phthalate Crystals

Microhardness Studies of Potassium Hydrogen Phthalate (B1215562) Single Crystalsresearchgate.netresearchgate.net

Microhardness testing is a fundamental method for understanding the mechanical properties and strength of materials, which are crucial for device fabrication. researchgate.net For Potassium Hydrogen Phthalate (KHP), these studies are typically conducted on the perfect cleavage (010) plane of the crystal. researchgate.netresearchgate.net The mechanical behavior of KHP is pivotal for its technological applications, and hardness is a key mechanical property that is extensively studied. irphouse.com Research indicates that the mechanical strength of KHP can be significantly influenced by the addition of various dopants. scribd.come-journals.in

Vickers Microhardness Testingpropulsiontechjournal.com

The Vickers microhardness test is a common method used to investigate the mechanical characteristics of KHP single crystals. researchgate.netpropulsiontechjournal.com This test involves pressing a diamond square indenter into the crystal's surface with a specific load for a set duration. propulsiontechjournal.com For KHP, tests are often performed at room temperature with loads ranging from 10 to 100 grams and an indentation time of 10 to 15 seconds. propulsiontechjournal.comjmst.org

The Vickers hardness number (Hv) is calculated using the formula: Hv = 1.8544 * P / d² ( kg/mm ²) where 'P' is the applied load in kilograms and 'd' is the diagonal length of the indentation mark in millimeters. irphouse.compropulsiontechjournal.com

Studies consistently show that for KHP crystals, the Vickers hardness number (Hv) increases as the applied load increases. rasayanjournal.co.inresearcher.lifeijert.orgspringerprofessional.de This phenomenon is known as the reverse indentation size effect (RISE). rasayanjournal.co.in The increase in hardness with load suggests that a greater stress is required to create dislocations in the material, which points to higher crystalline perfection. researchgate.net Doping KHP with impurities like Fe³⁺ or CeCl₃ has been shown to enhance its hardness. propulsiontechjournal.comresearcher.life

Interactive Data Table: Vickers Hardness of KHP Crystals Under Various Loads

| Sample | Load (g) | Diagonal (µm) | Vickers Hardness (Hv) ( kg/mm ²) | Source |

| Pure KHP | 10 | 12.5 | 29.67 | propulsiontechjournal.com |

| Pure KHP | 25 | 21.0 | 31.53 | propulsiontechjournal.com |

| Pure KHP | 50 | 31.5 | 37.45 | propulsiontechjournal.com |

| Pure KHP | 100 | 47.0 | 42.01 | propulsiontechjournal.com |

| Fe³⁺ doped KHP | 10 | 11.0 | 38.52 | propulsiontechjournal.com |

| Fe³⁺ doped KHP | 25 | 19.0 | 39.99 | propulsiontechjournal.com |

| Fe³⁺ doped KHP | 50 | 28.5 | 45.47 | propulsiontechjournal.com |

| Fe³⁺ doped KHP | 100 | 44.0 | 47.89 | propulsiontechjournal.com |

Determination of Work Hardening Coefficientresearchgate.net

The relationship between the applied load and the size of the indentation in microhardness testing is described by Meyer's law: P = k₁ * dⁿ where 'P' is the applied load, 'd' is the diagonal length of the indentation, 'k₁' is a material constant, and 'n' is the Meyer's index or work hardening coefficient. ijsrset.com The work hardening coefficient 'n' is a crucial parameter that provides insight into the nature of the material. It is determined from the slope of a plot of log(P) versus log(d). iosrjournals.org

For materials, an 'n' value between 1.0 and 1.6 typically indicates a hard material, while a value greater than 1.6 is characteristic of soft materials. researchgate.netiosrjournals.org Numerous studies on pure and doped KHP crystals have consistently found the work hardening coefficient 'n' to be greater than 1.6, classifying KHP as a soft material. researchgate.netresearchgate.netpropulsiontechjournal.comresearcher.lifeijsrset.com This classification is important for understanding how the material will deform under stress. e-journals.in

Interactive Data Table: Work Hardening Coefficient (n) of KHP Crystals

| Crystal Type | Work Hardening Coefficient (n) | Material Category | Source |

| Pure KHP | 3.77 | Soft | irphouse.com |

| Pure KHP | 3.68 | Soft | researchgate.netresearchgate.netresearchgate.net |

| Pure KHP | 2.30 | Soft | ijsrset.com |

| Fe³⁺ doped KHP | 3.46 | Soft | researchgate.netresearchgate.netresearchgate.net |

| L-histidine doped KHP | 3.486 | Soft | ijert.org |

| L-phenylalanine doped KHP | 2.47 - 2.76 | Soft | iosrjournals.org |

| Cs doped KHP | 3.20 | Soft | ijsrset.com |

Piezoelectric and Ferroelectric Characterizationresearchgate.netijert.org

Potassium Hydrogen Phthalate is known to exhibit piezoelectric, pyroelectric, and ferroelectric properties, which are essential for its use in various devices. researchgate.netjournalijar.com As a piezoelectric substance, KHP generates an electric charge when subjected to mechanical stress. irphouse.com This property is quantified by the piezoelectric coefficient. For KHP, the piezoelectric coefficient (d₃₃) has been measured to be 0.92 pC/N, confirming its piezoelectric nature and suggesting its suitability for applications in broadband transducers. irphouse.com

The material also displays ferroelectric properties, characterized by a phase transition from a paraelectric to a ferroelectric state. ijert.org Studies on L-histidine doped KHP have shown that the dielectric constant increases with temperature and then decreases, with the transition occurring at 373.7 K. ijert.org This behavior is a hallmark of ferroelectric materials.

Acousto-Optical Interaction Phenomena in Potassium Hydrogen Phthalate Crystalsscirp.org